molecular formula C13H25NO B4705918 N-cyclohexyl-N-ethylpentanamide

N-cyclohexyl-N-ethylpentanamide

Cat. No.: B4705918
M. Wt: 211.34 g/mol
InChI Key: LMEFAFBBTOWPJG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethylpentanamide: is an organic compound with the molecular formula C13H25NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structural features, which include a cyclohexyl group and an ethyl group attached to the nitrogen atom, making it a subject of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethylpentanamide typically involves the reaction of cyclohexylamine with ethyl pentanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Ethyl Pentanoate} \rightarrow \text{this compound} + \text{Ethanol} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-ethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-N-ethylpentanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and polar regions of proteins .

Comparison with Similar Compounds

  • N-cyclohexyl-N-methylpentanamide
  • N-cyclohexyl-N-propylpentanamide
  • N-cyclohexyl-N-butylpentanamide

Comparison: N-cyclohexyl-N-ethylpentanamide is unique due to its specific combination of cyclohexyl and ethyl groups attached to the nitrogen atom. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, compared to its analogs. For instance, the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications .

Properties

IUPAC Name

N-cyclohexyl-N-ethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-3-5-11-13(15)14(4-2)12-9-7-6-8-10-12/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEFAFBBTOWPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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